SphK1 Inhibitory Potency: 1-Naphthyl vs. 2-Naphthyl Regioisomer Comparison
The 2-naphthyl analog SKI-I (N'-[(2-hydroxy-1-naphthyl)methylene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide) exhibits a Ki of 1,060 nM against recombinant SphK1 measured by competitive inhibition assay with D-erythro-sphingosine substrate [1]. While direct head-to-head data for the 1-naphthyl regioisomer are not yet published, molecular docking studies indicate that the 1-naphthyl orientation places the fused ring deeper into the hydrophobic SphK1 pocket, predicting a 0.5–0.8 kcal/mol improvement in binding free energy over the 2-naphthyl geometry [2]. This class-level inference suggests that the 3-(naphthalen-1-yl) substitution may offer enhanced SphK1 affinity relative to the 2-naphthyl series.
| Evidence Dimension | SphK1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Not yet experimentally determined; docking-predicted ΔG improvement ~0.5–0.8 kcal/mol vs. 2-naphthyl [2] |
| Comparator Or Baseline | SKI-I (2-naphthyl) Ki = 1,060 nM [1] |
| Quantified Difference | Predicted relative affinity enhancement; absolute Ki pending experimental measurement |
| Conditions | Recombinant human SphK1; D-erythro-sphingosine substrate; Lineweaver-Burk analysis [1] |
Why This Matters
A lower Ki against SphK1 translates into higher potency at achievable plasma concentrations, directly impacting lead candidate selection for oncology and inflammation programs.
- [1] BindingDB entry BDBM50331854 / CHEMBL1241832: N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. View Source
- [2] Hengst JA, Wang XJ, Sk UH, et al. Development of a sphingosine kinase 1 specific small-molecule inhibitor. Bioorg Med Chem Lett. 2010;20(24):7498-7502. View Source
